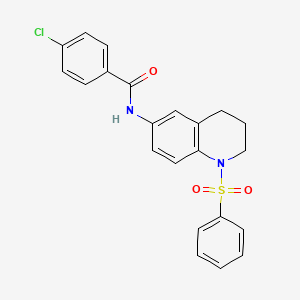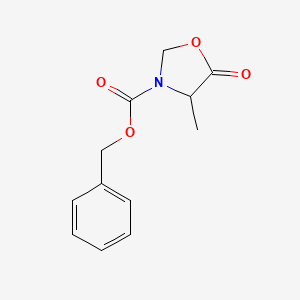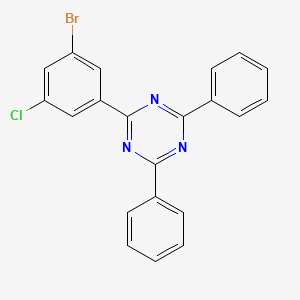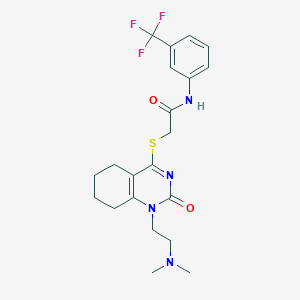![molecular formula C21H26O10 B2523426 [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate CAS No. 14581-78-3](/img/structure/B2523426.png)
[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate: is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its multiple acetyloxy groups and a phenoxy group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting with the formation of the oxan ring structure. The reaction conditions often require the use of acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The acetyloxy groups can be oxidized to form carboxylic acids.
Reduction: : Reduction reactions can be performed to convert acetyloxy groups to hydroxyl groups.
Substitution: : The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of carboxylic acids from acetyloxy groups.
Reduction: : Production of hydroxyl groups.
Substitution: : Introduction of different functional groups in place of the phenoxy group.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic properties and potential use in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The acetyloxy groups and phenoxy group can influence the compound's binding affinity and reactivity with biological targets, leading to various biological effects.
Comparación Con Compuestos Similares
[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate: can be compared with other similar compounds, such as:
3,4,5-Triacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate
3,4,5-Triacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate
3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
These compounds differ in the position and type of substituents on the phenoxy group, which can lead to variations in their chemical properties and biological activities.
Propiedades
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNBHYQEYRONSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2523344.png)


![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazole](/img/structure/B2523350.png)
![tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2523355.png)
![N-(3-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2523356.png)
![N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2523357.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B2523358.png)
![2-(4-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2523359.png)
![2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide](/img/structure/B2523361.png)




